molecular formula C11H14FN B1272349 4-(4-Fluorophenyl)piperidine CAS No. 37656-48-7

4-(4-Fluorophenyl)piperidine

Cat. No. B1272349
Key on ui cas rn: 37656-48-7
M. Wt: 179.23 g/mol
InChI Key: AFYALJSDFPSAAZ-UHFFFAOYSA-N
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Patent
US06372764B1

Procedure details

A mixture of 10 g (47 mmol) of 4-(4-fluorophenyl) tetrahydro pyridine hydrochloride (Aldrich-Saylor) and 1.18 g of 10% Pd/C in 100 mL of degassed MeOH (N2) was stirred under hydrogen at 45 psi for 18 h. The reaction mixture was then filtered though a thin pad of celite eluting with MeOH. The filtrate was concentrated and the residue was stirred in 75 mL of ether. To it at 0° C. was added 5 g of solid NaOH. The layers were separated and the aqueous layer was extracted with ether. The combined organic fractions were washed with sated NaCl solution, dried over Na2SO4, filtered and the filtrate was concentrated. The residue was crystalized from cold heptane to give 10 g of the title compound.
Name
4-(4-fluorophenyl) tetrahydro pyridine hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH:14]=[CH:13][NH:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1>CO.[Pd]>[F:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
4-(4-fluorophenyl) tetrahydro pyridine hydrochloride
Quantity
10 g
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)C1CCNC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
1.18 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen at 45 psi for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered though a thin pad of celite
WASH
Type
WASH
Details
eluting with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
STIRRING
Type
STIRRING
Details
the residue was stirred in 75 mL of ether
ADDITION
Type
ADDITION
Details
To it at 0° C. was added 5 g of solid NaOH
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
WASH
Type
WASH
Details
The combined organic fractions were washed with sated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystalized from cold heptane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 118.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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